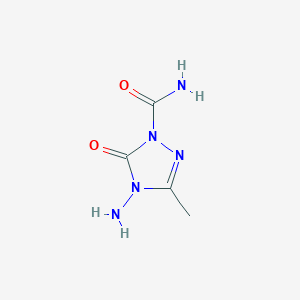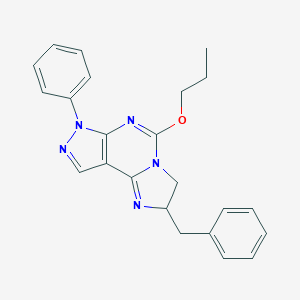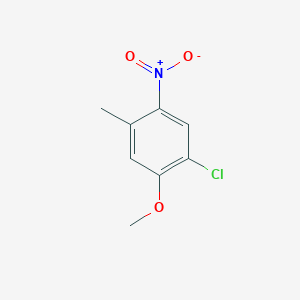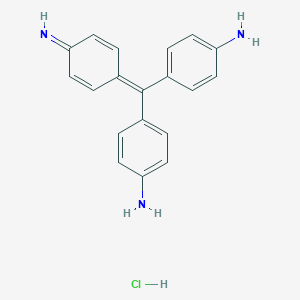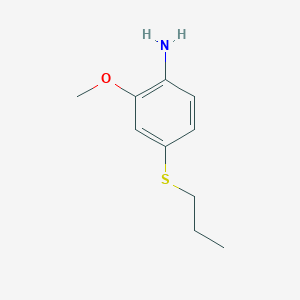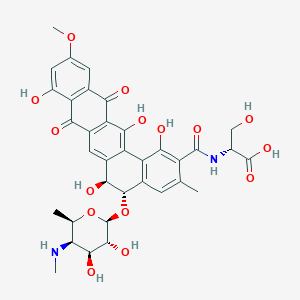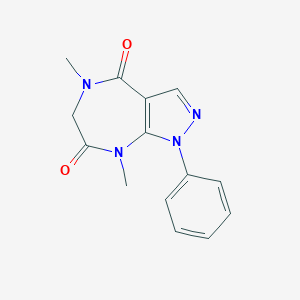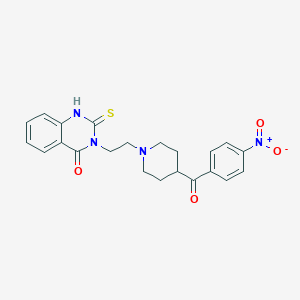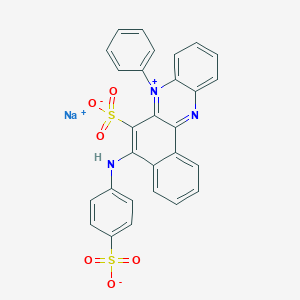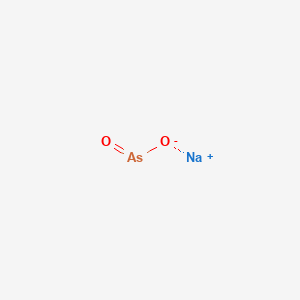
亚砷酸钠
概述
描述
亚砷酸钠是一种无机化合物,化学式为 NaAsO₂。它是一种无色固体,剧毒且致癌。 亚砷酸钠主要用作杀虫剂,但也应用于各种工业过程 .
科学研究应用
亚砷酸钠在科学研究中有多种应用:
化学: 它用作有机合成的还原剂。
生物学: 亚砷酸钠用于诱导热休克蛋白的产生和细胞质应激颗粒的形成.
作用机制
亚砷酸钠通过与蛋白质中的巯基相互作用发挥作用,导致各种酶和受体的失活。 它与小分子中的二硫醇和蛋白质中的邻位巯基形成强键,这会耗尽细胞中的谷胱甘肽并使必需酶失活 . 这种相互作用会导致氧化应激、细胞死亡和其他毒性作用 .
安全和危害
Sodium arsenite is toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with the substance can yield symptoms such as skin irritation, burns, itching, thickened skin, rash, loss of pigment, poor appetite, a metallic or garlic taste, stomach pain, nausea, vomiting, diarrhea, convulsions, decreased blood pressure, and headache .
未来方向
生化分析
Biochemical Properties
Sodium arsenite interacts with several biomolecules, including enzymes and proteins. It forms relatively weak bonds with monothiols, leading to the depletion of glutathione (GSH) in cells. It also forms strong bonds with dithiols in small molecules and with vicinal thiols in proteins, leading to the inactivation of various enzymes and receptors .
Cellular Effects
Sodium arsenite has a profound impact on cellular processes. It induces cell death in certain types of cells, such as lymphoblastoid cells . It also affects cell proliferation, cell cycle distribution, oxidative stress, and genetic damage . Sodium arsenite can induce cell cycle arrest and apoptosis in human umbilical vein endothelial cells (HUVECs) through the induction of p21 Cip1/Waf1 .
Molecular Mechanism
Sodium arsenite exerts its effects at the molecular level through several mechanisms. It inhibits the PI3K–AKT pathway, which controls cell survival and apoptosis . It also downregulates the core transcription factor circuitry that controls self-renewal of cells . Furthermore, sodium arsenite activates an inflammatory response, which in turn initiates the pathological marker pathways such as the nuclear factor-κB (NFκB) by increasing phosphorylation and degradation of the inhibitor IkB .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium arsenite change over time. Continuous exposure of cells to sodium arsenite results in substantial epigenetic abnormalities accompanied by several carcinogenesis-related events, including induction of epithelial-to-mesenchymal transition, damage to DNA, inhibition of DNA repair genes, and induction of de novo mutations .
Metabolic Pathways
Sodium arsenite is involved in several metabolic pathways. The majority of arsenic absorbed into the body is metabolized through two processes: oxidation/reduction reactions that interconvert arsenite and arsenate, and methylation reactions in which mostly trivalent forms of arsenic are sequentially methylated in the liver to form mono-, di-, and trimethylated products .
Transport and Distribution
Sodium arsenite is transported and distributed within cells and tissues. It is taken up by cells via aquaporins and hexose transporters . Once inside the cell, sodium arsenite can be sequestered into vacuoles by the ABC transporter Ycf1p, or it can be extruded from the cell via the plasma membrane carrier Acr3 .
Subcellular Localization
Sodium arsenite primarily accumulates in non-cytosolic compartments during oxidative stress induced by sodium arsenite in mammalian cells . This subcellular localization of sodium arsenite and its effects on activity or function are critical to understanding the role of localized ubiquitin and VCP signaling in the basic mechanisms of stress response .
准备方法
亚砷酸钠可以通过将三氧化二砷粉末溶解在氢氧化钠溶液中合成。该反应生成亚砷酸钠和水。 典型的反应条件是将 226 克三氧化二砷溶解在 275 克氢氧化钠溶解在 600 毫升水中的溶液中 . 工业上,亚砷酸钠是通过用碳酸钠或氢氧化钠处理三氧化二砷制得的 .
化学反应分析
亚砷酸钠会发生各种化学反应,包括:
氧化: 亚砷酸钠在氧化剂存在下可以被氧化成砷酸钠。
还原: 它可以作为有机化学中的还原剂,将三卤代烷烃还原为二卤代烷烃.
取代: 亚砷酸钠可以与卤素反应生成卤化砷。
这些反应中常用的试剂包括氢氧化钠、碳酸钠和各种氧化剂。 这些反应生成的主要产物包括砷酸钠和卤化砷 .
相似化合物的比较
亚砷酸钠通常与其他砷化合物进行比较,例如三氧化二砷 (As₂O₃) 和砷酸钠 (Na₃AsO₄)。 虽然所有这些化合物都有毒,但亚砷酸钠被认为毒性更大,因为它能够与巯基相互作用并破坏细胞功能 . 三氧化二砷用作急性早幼粒细胞白血病的化疗剂,而砷酸钠主要用于工业应用 .
类似的化合物包括:
- 三氧化二砷 (As₂O₃)
- 砷酸钠 (Na₃AsO₄)
- 五氧化二砷 (As₂O₅)
属性
IUPAC Name |
sodium;oxoarsinite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/AsHO2.Na/c2-1-3;/h(H,2,3);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLRDCMBXHILCL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][As]=O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaAsO2, AsNaO2 | |
| Record name | SODIUM ARSENITE, AQUEOUS SOLUTION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1473 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SODIUM ARSENITE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1603 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | sodium metaarsenite | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_metaarsenite | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020104 | |
| Record name | Sodium arsenite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.910 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sodium arsenite, aqueous solution appears as an aqueous solution of a solid. Toxic by ingestion, inhalation or skin absorption. Used as an antiseptic, in insecticides and herbicides, to preserve hides and in making dyes., White or gray-white solid, soluble in water and absorbs CO2; [Hawley], WHITE OR GREY HYGROSCOPIC POWDER. | |
| Record name | SODIUM ARSENITE, AQUEOUS SOLUTION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1473 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium arsenite | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7075 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | SODIUM ARSENITE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1603 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Very soluble (NTP, 1992), Freely sol in water; slightly sol in alcohol, Solubility in water: very good | |
| Record name | SODIUM ARSENITE, AQUEOUS SOLUTION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1473 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SODIUM ARSENITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/693 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM ARSENITE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1603 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.87 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.87, 1.87 g/cm³ | |
| Record name | SODIUM ARSENITE, AQUEOUS SOLUTION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1473 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SODIUM ARSENITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/693 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM ARSENITE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1603 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
ARSENITE IS READILY ABSORBED WHEN TAKEN INTERNALLY & POISONING IS ATTRIBUTED TO RAPID DEATH OF CELLS DUE TO INHIBITION OF RESP FROM LACK OF ADENOSINE TRIPHOSPHATE. | |
| Record name | SODIUM ARSENITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/693 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White or grayish-white powder | |
CAS No. |
7784-46-5 | |
| Record name | SODIUM ARSENITE, AQUEOUS SOLUTION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1473 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium arsenite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arsenenous acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium arsenite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium dioxoarsenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.154 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM ARSENITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48OVY2OC72 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SODIUM ARSENITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/693 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM ARSENITE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1603 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
615 °C | |
| Record name | SODIUM ARSENITE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1603 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Q1: How does Sodium arsenite exert its toxic effects at the cellular level?
A1: Sodium arsenite exerts its toxicity primarily through the induction of oxidative stress. [, , , , , , , ] This occurs when the compound disrupts the balance between reactive oxygen species (ROS) production and the cell's antioxidant defense mechanisms. [, , , , ]
Q2: What are the consequences of Sodium arsenite-induced oxidative stress?
A2: Elevated ROS levels caused by Sodium arsenite can lead to various detrimental effects, including:
- DNA damage: Sodium arsenite can cause single-strand DNA breaks and chromosomal aberrations. [, , , , ]
- Lipid peroxidation: This process damages cell membranes and contributes to cellular dysfunction. [, , , ]
- Protein dysfunction: ROS can modify proteins, impairing their function and leading to cellular stress responses. [, , , , ]
- Apoptosis: Severe oxidative stress can trigger programmed cell death, contributing to tissue damage. [, , , , ]
Q3: Does Sodium arsenite target specific proteins or pathways?
A3: While Sodium arsenite broadly induces oxidative stress, research suggests it can also directly impact specific signaling pathways. For example:
- p38 MAPK pathway: Sodium arsenite can activate p38 MAPK, leading to increased Vascular Endothelial Growth Factor (VEGF) expression, a process implicated in angiogenesis and tumor development. []
- Focal adhesion kinase (FAK): Sodium arsenite exposure has been shown to reduce FAK tyrosine phosphorylation, affecting cell adhesion, migration, and potentially other integrin-mediated signaling events. []
- Heat shock protein (HSP) expression: Both Sodium arsenite and heat stress can induce HSP expression, offering a potential protective mechanism against cellular damage. [, , ]
- Nrf2 signaling pathway: Chronic exposure to Sodium arsenite can decrease Nrf2 levels and its downstream targets, potentially contributing to malignant transformation. []
Q4: What is the molecular formula and weight of Sodium arsenite?
A4: The molecular formula for Sodium arsenite is NaAsO2, and its molecular weight is 129.91 g/mol.
Q5: What are the implications of Sodium arsenite's toxicity for its handling and use?
A5: Given its known toxicity, handling Sodium arsenite requires strict adherence to safety regulations and guidelines. Researchers and professionals should consult and adhere to relevant safety data sheets and implement appropriate personal protective equipment and waste disposal procedures.
Q6: What are the primary toxicological concerns associated with Sodium arsenite?
A12: Sodium arsenite is a known human carcinogen associated with various cancers, including skin, lung, bladder, and liver cancers. [, , , ] Chronic exposure can lead to multi-organ toxicity, affecting the liver, kidneys, reproductive system, and nervous system. [, , , , , , , , , , , , , ]
Q7: Are there any protective measures or treatments against Sodium arsenite toxicity?
A7: Research suggests that certain compounds may offer some protection against Sodium arsenite's toxic effects:
- Antioxidants: Compounds like Vitamin E, N-acetylcysteine, and plant extracts rich in polyphenols have demonstrated protective effects against Sodium arsenite-induced oxidative stress and organ damage in animal models. [, , , , , , , ]
- Chelating agents: These agents can bind to arsenic, facilitating its removal from the body. DMSA (Meso 2,3-dimercaptosuccinic acid) has shown promise in reducing arsenic-induced toxicity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



